CAY10677
Overview
Description
CAY10677 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme is involved in the post-translational modification of proteins, specifically in the methylation of C-terminal prenylcysteine residues. The inhibition of Icmt by this compound has shown significant antiproliferative activity against various cancer cell lines, making it a valuable compound in cancer research .
Mechanism of Action
Target of Action
The primary targets of 5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .
Mode of Action
It is known that the compound interacts with these organisms at a molecular level, disrupting their normal functions and leading to their eventual death . The specific interactions and changes caused by the compound are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms, disrupting their normal functions and leading to their death . The specific pathways affected and their downstream effects are still being studied.
Result of Action
The compound exhibits antitrypanosomal and antiplasmodial activities . Some of the compounds in this class have shown quite good antitrypanosomal activity, while others have shown excellent antiplasmodial activity . The specific molecular and cellular effects of the compound’s action are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAY10677 involves the functionalization of indoleaminesThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and maintaining stringent quality control measures to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: CAY10677 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino-pyrimidinyl and indole-methanamine moieties. These reactions can be facilitated by various reagents under controlled conditions .
Common Reagents and Conditions:
Oxidation: While not a primary reaction for this compound, oxidation can occur under strong oxidative conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles, with reactions typically conducted in organic solvents at controlled temperatures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups, potentially enhancing its biological activity or solubility .
Scientific Research Applications
CAY10677 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein prenylation.
Biology: Employed in cell biology research to investigate the role of protein prenylation in cell growth and oncogenesis.
Medicine: Demonstrates significant antiproliferative activity against cancer cell lines, making it a potential candidate for cancer therapy research.
Industry: Potential applications in the development of new therapeutic agents targeting protein prenylation pathways .
Comparison with Similar Compounds
Cysmethynil: Another Icmt inhibitor with lower solubility and cell permeability compared to CAY10677.
DDD85646: A compound with similar inhibitory effects on protein prenylation but different structural properties.
Sulfatide (bovine) (sodium salt): While not a direct analog, it is used in related research areas involving protein modifications
This compound stands out due to its enhanced solubility, cell permeability, and potent antiproliferative activity, making it a valuable compound in cancer research and potential therapeutic development.
Properties
IUPAC Name |
5-[3-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-19-22(18-29(5-2)6-3)23-15-20(12-13-24(23)30)21-16-27-25(26)28-17-21/h12-13,15-17,19H,4-11,14,18H2,1-3H3,(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUEDVXIIXVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CN=C(N=C3)N)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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